molecular formula C9H10ClNO2 B14135444 Methyl 4-formylbenzimidate hydrochloride CAS No. 66739-90-0

Methyl 4-formylbenzimidate hydrochloride

Cat. No.: B14135444
CAS No.: 66739-90-0
M. Wt: 199.63 g/mol
InChI Key: CUYKFDLXWXWAPA-UHFFFAOYSA-N
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Description

Methyl 4-formylbenzimidate hydrochloride is a benzimidate derivative characterized by a methyl ester group, a formyl substituent at the para position of the benzene ring, and a hydrochloride salt. This compound is structurally defined by the presence of an iminoether moiety (C=N-OCH₃), which confers unique reactivity in organic synthesis, particularly in crosslinking and conjugation reactions. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 207.64 g/mol.

The compound’s formyl group enhances electrophilicity, making it valuable in nucleophilic addition reactions, while the hydrochloride salt improves solubility in polar solvents. Applications include its use as an intermediate in pharmaceutical synthesis, polymer chemistry, and biochemical labeling .

Properties

CAS No.

66739-90-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-formylbenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(10)8-4-2-7(6-11)3-5-8;/h2-6,10H,1H3;1H

InChI Key

CUYKFDLXWXWAPA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl benzimidate with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around -20°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-formylbenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of imidate analogs. This reactivity is due to the presence of the formyl group, which makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues of Methyl 4-formylbenzimidate Hydrochloride
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
Ethyl 4-formylbenzimidate hydrochloride 5873-90-5 C₁₀H₁₂ClNO₂ 221.66 Ethyl ester, formyl, iminoether Ethyl vs. methyl ester alters lipophilicity and solubility
Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride 1823954-95-5 C₁₀H₁₂ClNO₃ 229.66 Meta-substituted ester, iminoether Substituent position affects steric hindrance and reaction kinetics
Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride 65313-27-1 C₁₀H₁₂ClNO₃ 229.66 Ortho-substituted ester, iminoether Ortho substitution reduces planarity, impacting conjugation efficiency

Key Insights :

  • Meta- and ortho-substituted derivatives (similarity scores: 1.00 and 0.90) demonstrate positional isomer effects on reactivity. For example, meta-substituted derivatives show higher thermal stability due to reduced steric strain .

Functional Analogues: Hydrochloride Salts with Varied Backbones

Table 2: Functional Analogues in Pharmaceutical and Material Science Contexts
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
4-(Trifluoromethyl)benzamidine hydrochloride 38980-96-0 C₈H₇F₃N₂·HCl 224.61 Trifluoromethyl group, amidine Protease inhibition; enhanced metabolic stability
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride C₁₁H₁₄N₂O·HCl 242.71 Nitrile, ethoxy chain Drug analysis, receptor-binding studies
4-Dimethylamino-N-benzylcathinone hydrochloride 2740524-43-8 C₁₈H₂₂N₂O·2HCl 355.30 Dimethylamino, ketone Psychostimulant research; UV/Vis detection at λmax 350 nm

Key Insights :

  • 4-(Trifluoromethyl)benzamidine hydrochloride leverages the electron-withdrawing CF₃ group to enhance binding affinity in enzyme inhibition, a feature absent in Methyl 4-formylbenzimidate .
  • 4-Dimethylamino-N-benzylcathinone hydrochloride demonstrates superior UV detection capabilities (λmax 350 nm) due to extended conjugation, unlike the formyl-based absorbance profile of Methyl 4-formylbenzimidate .

Physicochemical and Stability Comparisons


Key Insights :

  • Methyl 4-formylbenzimidate’s iminoether group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments during synthesis .

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